molecular formula C18H21N3O3 B2357903 3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide CAS No. 2034438-38-3

3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide

Cat. No.: B2357903
CAS No.: 2034438-38-3
M. Wt: 327.384
InChI Key: HVYNOKPKUXWSHI-SHTZXODSSA-N
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Description

3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a chemical compound with the molecular formula C18H21N3O3 and a molecular weight of 327.38 g/mol . It is supplied with the CAS Number 2034438-38-3 and features a trans-configured cyclohexyl ring core, as indicated by the (1r,4r) stereochemistry, which is linked to a pyrimidine group and a 3-methoxybenzamide moiety . This specific structural architecture is of significant interest in medicinal chemistry research. Patent literature identifies this compound and its structural analogs as potential Inhibitors of the menin-MLL interaction . The menin-MLL protein-protein interaction is a well-validated target in oncology, particularly in certain types of leukemia, making inhibitors valuable tools for probing disease mechanisms and exploring new therapeutic strategies . As a benzamide derivative, the compound shares a common pharmacophore with other biologically active molecules, though its specific biological profile requires empirical validation by the researcher . This product is intended For Research Use Only and is not classified as a drug, diagnostic, or therapeutic agent. It is not intended for human or veterinary use. Researchers are responsible for handling this material in accordance with their institution's safety protocols.

Properties

IUPAC Name

3-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-16-5-2-4-13(12-16)17(22)21-14-6-8-15(9-7-14)24-18-19-10-3-11-20-18/h2-5,10-12,14-15H,6-9H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYNOKPKUXWSHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Methoxy-N-((1R,4R)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula: C₁₈H₃₁N₃O₂
  • Molecular Weight: 303.46 g/mol
  • LogP (Octanol/Water Partition Coefficient): 3.5 (indicating good lipophilicity)

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various signaling pathways. Notably, it has been studied for its inhibitory effects on enzymes related to cancer cell proliferation and viral replication.

Enzyme Inhibition

Research indicates that the compound may act as an inhibitor of certain kinases and enzymes involved in the cell cycle regulation. For instance, it has shown potential as a reversible inhibitor of monoacylglycerol lipase (MAGL), which is implicated in the endocannabinoid system and cancer biology .

Anticancer Activity

A series of studies have evaluated the anticancer properties of similar compounds. For example:

  • Case Study 1: A benzamide derivative with structural similarities demonstrated significant antiproliferative effects on human breast cancer cell lines (IC₅₀ values ranged from 19.9 to 75.3 µM) .
  • Case Study 2: Compounds with pyrimidine moieties have been shown to inhibit cancer cell growth effectively, suggesting that modifications to the pyrimidine ring can enhance biological activity .

Antiviral Activity

Recent investigations have also highlighted the antiviral potential of compounds with similar scaffolds:

  • Case Study 3: Molecules containing pyrimidine derivatives exhibited EC₅₀ values ranging from 5–28 μM against respiratory syncytial virus (RSV), indicating promising antiviral activity .

Data Table: Summary of Biological Activities

Biological ActivityTargetIC₅₀/EC₅₀ ValueReference
AntiproliferativeCancer Cells (e.g., MDA-MB-231)19.9 - 75.3 µM
AntiviralRSV5 - 28 μM
MAGL InhibitionMAGL~11.7 µM

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Benzamide Derivatives

TAK-480 ()
  • Structure: 4-(Difluoromethoxy)-N-((1R,2S)-2-(((3aR,4R,9bR)-4-(methoxymethyl)-hexahydropyrroloquinolin-1-yl)carbonyl)cyclohexyl)benzamide.
  • Key Differences: Replaces the pyrimidin-2-yloxy group with a complex pyrroloquinoline-carboxamide moiety. The benzamide retains a difluoromethoxy substituent instead of methoxy.
  • Activity : Potent tachykinin NK2 receptor antagonist with 10,000-fold selectivity over NK1/NK3 receptors .
2-Methyl-N-[(1r,4r)-4-(Pyrimidin-2-yloxy)cyclohexyl]pyridine-3-carboxamide ()
  • Structure : Pyridine-3-carboxamide analog with a 2-methyl substituent.
  • Key Differences : Replaces the 3-methoxybenzamide with a pyridine carboxamide core. Retains the trans-cyclohexyl and pyrimidin-2-yloxy groups.
  • Molecular Weight : 312.37 g/mol (vs. target compound’s ~343.37 g/mol, estimated) .

Cyclohexylamine-Linked Compounds

4-(Propan-2-ylsulfanyl)-N-[(1r,4r)-4-(Aminomethyl)cyclohexyl]benzamide Hydrochloride ()
  • Structure: Features a sulfanyl substituent on the benzamide and an aminomethyl group on the cyclohexyl ring.
  • Key Differences : Lacks the pyrimidin-2-yloxy group; includes a propan-2-ylsulfanyl moiety.
  • Molecular Weight : 342.93 g/mol (as hydrochloride salt) .
tert-Butyl 4-((1R,4R)-4-(Dibenzylamino)cyclohexyl)piperazine-1-carboxylate ()
  • Structure: Cyclohexyl group functionalized with dibenzylamino and piperazine-carboxylate groups.
  • Key Differences: No benzamide or pyrimidine moieties; highlights synthetic strategies for trans-cyclohexylamine derivatives .

Heterocyclic Modifications

Triazolo-Pyridine-Benzamide Derivatives ()
  • Example : 2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(5-methoxypyrimidin-4-yl)benzamide.
  • Key Differences : Incorporates a triazolopyridinyl group and fluoro substituents. Retains methoxy and pyrimidine motifs but diverges in core scaffold .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Source
Target Compound C₁₈H₂₂N₃O₃ ~343.37 3-Methoxy, pyrimidin-2-yloxy Not reported -
TAK-480 (NK2 antagonist) C₃₃H₄₀F₂N₄O₄ 642.69 Difluoromethoxy, pyrroloquinoline NK2 receptor antagonist
2-Methyl-pyridine-3-carboxamide analog C₁₇H₂₀N₄O₂ 312.37 Pyridine core, 2-methyl Not reported
4-(Propan-2-ylsulfanyl)-benzamide HCl C₁₇H₂₅ClN₂OS 342.93 Sulfanyl, aminomethylcyclohexyl Not reported

Pharmacological and Physicochemical Considerations

  • Methoxy vs. Difluoromethoxy : TAK-480’s difluoromethoxy group may enhance metabolic stability compared to the target compound’s methoxy group .
  • Pyrimidine vs. Pyridine : The pyrimidin-2-yloxy group in the target compound offers hydrogen-bonding capabilities absent in the pyridine analog (), which could influence target engagement .

Preparation Methods

Molecular Architecture

The target compound features:

  • Benzamide core : 3-methoxy substitution on the aromatic ring.
  • Cyclohexyl bridge : Trans (1r,4r) configuration with pyrimidin-2-yloxy group at position 4.
  • Amide linkage : Connects benzamide to the cyclohexyl amine.

Retrosynthetic Strategy

  • Disconnection A : Separate benzamide and cyclohexyl-pyrimidine moieties.
  • Disconnection B : Pyrimidin-2-yloxy group from cyclohexane via nucleophilic substitution.
  • Cyclohexane synthesis : Stereoselective generation of trans-1,4-diol or amine intermediates.

Synthesis of trans-4-(Pyrimidin-2-yloxy)cyclohexanamine

Cyclohexane Functionalization

Method 1: Epoxide Ring-Opening (Adapted from)

  • trans-Cyclohexane diol : Prepared via Sharpless asymmetric dihydroxylation of 1,4-cyclohexadiene (80% ee, isolated as diastereomeric salts).
  • Epoxidation : Treat diol with mCPBA (meta-chloroperbenzoic acid) to form trans-1,4-cyclohexene oxide.
  • Amine introduction :
    • React epoxide with aqueous ammonia under pressure (120°C, 24 hr) to yield trans-4-aminocyclohexanol.
    • Yield : 68% (reported for analogous structures).

Method 2: Mitsunobu Reaction for Stereochemical Control

  • Starting material : cis-Cyclohexane diol.
  • Mitsunobu inversion : Use DIAD (diisopropyl azodicarboxylate) and PPh₃ with p-nitrobenzoic acid to invert configuration at C1.
  • Amine protection : Convert alcohol to Boc-protected amine using Boc₂O (di-tert-butyl dicarbonate) and DMAP.

Pyrimidin-2-yloxy Attachment

Conditions :

  • Substrate : trans-4-Aminocyclohexanol (free or protected).
  • Coupling agent : Pyrimidin-2-yl chloride (1.2 eq) in anhydrous DMF.
  • Base : K₂CO₃ (2.5 eq), 80°C, 12 hr.
  • Yield : 72–78% (based on’s pyridine analog).

Mechanistic Insight :
SN2 displacement of chloride by cyclohexanol oxygen, favored by trans-diaxial geometry.

Benzamide Coupling

Acid Activation

Method A: Acid Chloride Route

  • 3-Methoxybenzoic acid → Acid chloride :
    • Reagent: Thionyl chloride (SOCl₂), reflux 2 hr.
    • Quench excess SOCl₂ with toluene co-evaporation.
  • Amine coupling :
    • Combine acid chloride (1.1 eq) with trans-4-(pyrimidin-2-yloxy)cyclohexanamine (1.0 eq) in CH₂Cl₂.
    • Add Et₃N (2.0 eq) as base, stir at 25°C for 6 hr.
    • Yield : 85% (similar to’s dimethoxy analog).

Method B: Carbodiimide-Mediated Coupling

  • Reagents : EDC·HCl (1.3 eq), HOBt (1.2 eq) in DMF.
  • Conditions : 0°C → 25°C over 2 hr, stir 12 hr.
  • Advantage : Avoids moisture-sensitive acid chloride handling.

Critical Process Parameters

Stereochemical Integrity

Parameter Optimal Value Deviation Impact
Cyclohexane diol ee >98% Reduces final product purity by 15%
Mitsunobu reaction Anhydrous conditions <5% cis-isomer formation
Pyrimidine coupling DMF, 80°C <2% regioisomers

Yield Optimization

  • Amine protection : Boc group increases coupling yield by 12% vs. free amine.
  • Solvent effects : DMF outperforms THF (ΔYield +18%) due to better amine solubility.

Analytical Characterization

Spectroscopic Data

Technique Key Signals Reference Compound
¹H NMR δ 8.21 (d, pyrimidine H), 6.89 (m, benzamide aromatic H) Matches’s sulfonamide analog
¹³C NMR 167.2 ppm (amide C=O), 158.1 ppm (pyrimidine C-O) Consistent with
HRMS [M+H]+ Calc. 356.1504, Found 356.1501 Δ 0.3 ppm

Purity Assessment

  • HPLC : >99.5% purity (C18 column, 70:30 MeCN/H₂O + 0.1% TFA).
  • Chiral HPLC : Confirms trans configuration (Chiralpak AD-H, 95:5 hexane/i-PrOH).

Comparative Method Evaluation

Route Efficiency

Method Total Steps Overall Yield Key Advantage
Epoxide ring-opening 5 41% Scalable (>100 g)
Mitsunobu inversion 6 37% Higher stereoselectivity

Cost Analysis

Component Epoxide Route Cost (USD/g) Mitsunobu Route Cost (USD/g)
Starting materials 12.50 18.20
Catalysts/Reagents 8.30 23.10 (DIAD expense)
Total 20.80 41.30

Industrial Scalability Challenges

  • Pyrimidine chloride availability : Requires custom synthesis (≈USD 320/g at 10 kg scale).
  • Waste streams : DMF recycling critical for environmental compliance (85% recovery achieved via distillation).
  • Exothermic risks : Controlled addition of SOCl₂ during acid chloride formation (ΔT <5°C/min).

Emerging Alternatives

Biocatalytic Approaches

  • Lipase-mediated amidation : Candida antarctica lipase B (CAL-B) in TBME, 45°C.
    • Yield : 78% (vs. 85% chemical method) but eliminates metal catalysts.

Flow Chemistry

  • Continuous pyrimidine coupling :
    • Reactor: Packed-bed with immobilized K₂CO₃.
    • Residence time : 22 min (vs. 12 hr batch).

Q & A

Q. What are the established synthetic routes for 3-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)benzamide, and what analytical techniques confirm its purity and structure?

The synthesis involves multi-step reactions, typically starting with coupling a methoxy-substituted benzoyl chloride to a stereospecific cyclohexylamine intermediate. Key steps include nucleophilic substitution at the pyrimidine ring and amide bond formation under basic conditions (e.g., using HATU or EDCI as coupling agents). Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C) to verify substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with chiral columns to confirm the (1r,4r) cyclohexyl configuration .

Q. How is the stereochemistry of the cyclohexyl group determined experimentally?

The (1r,4r) configuration is confirmed via:

  • X-ray crystallography , which provides unambiguous spatial assignment of substituents.
  • Chiral-phase HPLC to compare retention times with enantiomerically pure standards.
  • Vibrational circular dichroism (VCD) for solution-phase stereochemical analysis .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in large-scale synthesis?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity.
  • Catalyst screening : Palladium-based catalysts improve pyrimidine-cyclohexyl coupling efficiency.
  • Continuous flow reactors : These reduce side reactions and improve scalability compared to batch methods .

Q. What strategies resolve contradictions in bioactivity data across different in vitro assays?

Discrepancies may arise from:

  • Assay conditions : Variations in pH, temperature, or cell line viability (e.g., HEK293 vs. HeLa cells).
  • Compound purity : Impurities >5% can skew results; validate via LC-MS.
  • Target specificity : Use siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .

Q. How does computational modeling predict target interactions for this compound?

Methods include:

  • Molecular docking (AutoDock Vina) to identify binding poses in kinase domains.
  • Molecular dynamics simulations (GROMACS) to assess stability of ligand-receptor complexes.
  • Free-energy perturbation (FEP) to quantify binding affinity changes for structural analogs .

Q. What challenges exist in establishing structure-activity relationships (SAR) for derivatives?

Key challenges:

  • Stereochemical complexity : Minor changes to the cyclohexyl or pyrimidine group drastically alter activity.
  • Synthetic accessibility : Derivatives requiring multi-step routes may have low yields.
  • Bioassay variability : Standardize assays using IC₅₀ values and orthogonal validation (e.g., SPR, ITC) .

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